REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:12][NH2:13]>O1CCOCC1>[Cl:11][C:8]1[CH:9]=[N:10][C:2]([NH:13][CH3:12])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5]
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Name
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|
Quantity
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1.76 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)O)C=C(C=N1)Cl
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Name
|
|
Quantity
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7 mL
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Type
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reactant
|
Smiles
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CN
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Name
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Quantity
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6 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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160 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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DISTILLATION
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Details
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volatile material was distilled off
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Type
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DISSOLUTION
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Details
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the residue was dissolved in water (30 mL)
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Type
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ADDITION
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Details
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acidified to pH 3 by addition of 37% aq. hydrochloric acid solution
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Type
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FILTRATION
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Details
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The precipitate was collected by filtration
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Type
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CUSTOM
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Details
|
triturated in DCM
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Name
|
|
Type
|
product
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Smiles
|
ClC=1C=NC(=C(C(=O)O)C1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |